molecular formula C8H4F6 B1390622 1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene CAS No. 1099597-26-8

1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene

Cat. No. B1390622
M. Wt: 214.11 g/mol
InChI Key: SCJWIQGCOCACST-UHFFFAOYSA-N
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Description

“1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene” is a chemical compound with the molecular formula C8H4F6 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene” can be represented by the formula C8H4F6 . More detailed structural information might be available in a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Reactions

1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene and its derivatives have been a focal point in synthetic chemistry. The compound has been involved in regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, leading to the synthesis of CF3‐substituted 1,1‐diarylethenes and 2,2,2-trifluoroethyl ketones, showcasing its utility in creating complex fluorinated structures (Alkhafaji et al., 2013).

Crystal Structure and Material Characteristics

1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene and related compounds also play a significant role in material sciences, particularly in understanding crystal structures and material properties. For instance, a study on 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene revealed its ability to transform into a highly crowded fluorinated benzene, highlighting the structural dynamics of such molecules (Hanamoto et al., 2006).

Polymer Synthesis and Properties

The compound's derivatives have been instrumental in the development of novel materials, such as hyperbranched poly(arylene ether)s and fluorinated polyimides, demonstrating significant potential in creating high-performance polymers with excellent thermal stability and unique electronic properties (Banerjee et al., 2009; Yang et al., 2004).

Catalysis and Organic Synthesis

Furthermore, this compound has been used in catalysis, contributing to the development of new synthetic methodologies. For example, palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters has been explored, providing new avenues in medicinal chemistry and related fields (Zhao & Hu, 2012).

properties

IUPAC Name

1,2,4-trifluoro-5-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-5-2-7(11)6(10)1-4(5)3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWIQGCOCACST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-5-(2,2,2-trifluoroethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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